

# Dgat1-IN-1 Binding Site on DGAT1 Enzyme: A Technical Guide

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## Compound of Interest

Compound Name: Dgat1-IN-1

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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding site and mechanism of action of **Dgat1-IN-1**, a potent inhibitor of the Diacylglycerol O-acyltransferase 1 (DGAT1) enzyme.

## Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis[1][2][3][4]. It plays a crucial role in dietary fat absorption and storage[5][6]. Given its involvement in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease[2][3][5][6]. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis, decrease fat accumulation, and improve insulin sensitivity[1][2][3].

**Dgat1-IN-1** is a potent and selective small-molecule inhibitor of DGAT1.

## Dgat1-IN-1 and its Binding Site on the DGAT1 Enzyme

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of human DGAT1 in complex with inhibitors, including **Dgat1-IN-1** and a structurally similar compound, T863[7]. These studies reveal that **Dgat1-IN-1** binds within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic reticulum[7].

The binding of **Dgat1-IN-1** is characterized by its deep insertion into this tunnel. The portion of **Dgat1-IN-1** that shares a scaffold with T863 is positioned further into the tunnel, while its additional bulky (trifluoromethoxy)benzene moiety extends towards the catalytic center of the enzyme[7]. The amide group of **Dgat1-IN-1** forms crucial hydrogen bonds with the evolutionarily conserved residues Trp377, the catalytic His415, and Asn378, effectively locking the inhibitor in the active site[8]. This binding mode physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.

## Mechanism of Action

Kinetic studies have demonstrated that inhibitors like T863, which shares a binding mechanism with **Dgat1-IN-1**, act as competitive inhibitors with respect to the oleoyl-CoA substrate and as uncompetitive inhibitors with respect to the 1,2-diacylglycerol (DAG) substrate[1]. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the enzyme.

## Quantitative Data

The inhibitory potency of **Dgat1-IN-1** and related compounds has been quantified in various assays. The following tables summarize the key quantitative data.

Inhibitor	Target	Assay Condition	IC50 Value	Reference
Dgat1-IN-1	Human DGAT1	Cell lysate from Hep3B cells overexpressing human DGAT1	< 10 nM	[9]
T863	Human DGAT1	Purified human DGAT1	15 nM	[10]
T863	Human DGAT1	CPM fluorescent assay	49 nM	[1]
T863	Human DGAT1	TLC assay	17 nM	[1]
T863	Mouse DGAT1	Microsomes from mouse adipose tissue	16 nM	[1]
T863	Mouse DGAT1	Microsomes from mouse small intestine	23 nM	[1]

## Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of DGAT1 inhibitors are provided below.

### Recombinant Human DGAT1 Expression and Purification

This protocol describes the expression of recombinant human DGAT1 in insect cells for use in in vitro biochemical assays.

Protocol:

- The Bac-to-Bac baculovirus expression system is used to express recombinant human DGAT1 in Sf-9 insect cells.

- Sf-9 cells are infected with the recombinant baculovirus at an optimal multiplicity of infection.
- After 64 hours of incubation, the infected cells are harvested in ice-cold phosphate-buffered saline (PBS).
- Cell lysis is performed using nitrogen decompression to obtain the cell lysate containing the recombinant DGAT1 enzyme.
- For purified enzyme assays, human DGAT1 fused with an N-terminal maltose-binding protein (MBP) and a TEV cleavage site is expressed in HEK293 GnTi- cells using the BacMam system[7].

## DGAT1 Activity Assays

Several assay formats have been developed to measure DGAT1 enzymatic activity and the potency of its inhibitors.

This high-throughput assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.

Protocol:

- The DGAT1-mediated reaction is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl<sub>2</sub>, fatty acid-free bovine serum albumin (BSA), sucrose, the diacylglycerol (DAG) substrate, and the acyl-CoA substrate.
- The reaction is initiated by the addition of the DGAT1 enzyme source (e.g., purified enzyme or cell microsomes).
- A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is included in the reaction.
- CPM reacts with the released CoASH to form a fluorescent product, CoA-CPM.
- The fluorescence of CoA-CPM is measured at an emission wavelength of 460 nm[1].

This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into the triglyceride product.

## Protocol:

- The reaction mixture contains Tris-HCl buffer (pH 7.4), MgCl<sub>2</sub>, fatty acid-free BSA, sucrose, [14C]oleoyl-CoA, and the diacylglycerol (DAG) acyl acceptor.
- The reaction is initiated by adding the DGAT1 enzyme source (e.g., cell lysates or microsomal protein).
- The reaction is incubated for a specific time and then stopped by the addition of a solvent mixture (e.g., chloroform/methanol).
- The lipids are extracted, and the lipid extract is spotted onto a thin-layer chromatography (TLC) plate.
- The TLC plate is developed in a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the different lipid species.
- The radiolabeled triglyceride product is visualized and quantified using phosphorimaging[1].

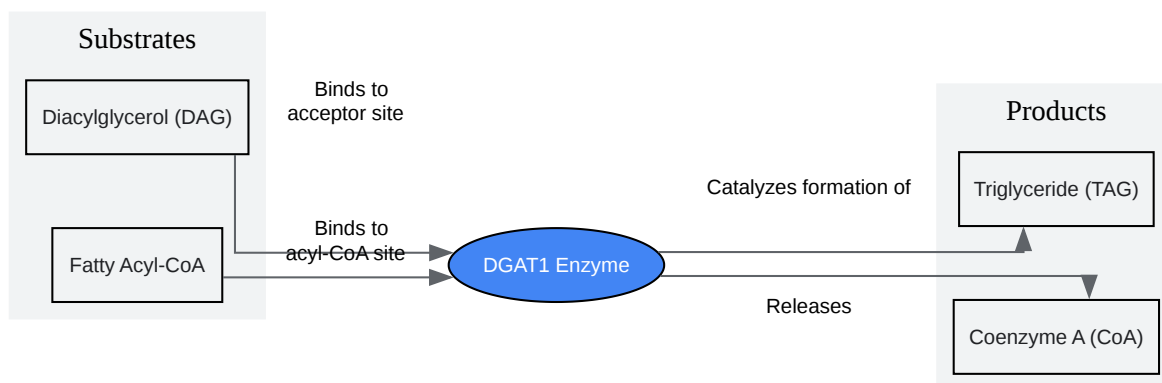
This assay directly measures the binding of a radiolabeled inhibitor to the DGAT1 enzyme.

## Protocol:

- Aliquots of Sf-9 cell microsomal membranes containing human DGAT1 are incubated with a radiolabeled DGAT1 inhibitor (e.g., [3H]T863) and varying concentrations of the unlabeled test compound (e.g., **Dgat1-IN-1**).
- The binding reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl<sub>2</sub>, EDTA, BSA, and protease inhibitors for 90 minutes.
- The reaction mixture is then filtered through a membrane to separate the bound from the unbound radioligand.
- The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a liquid scintillation counter[1].

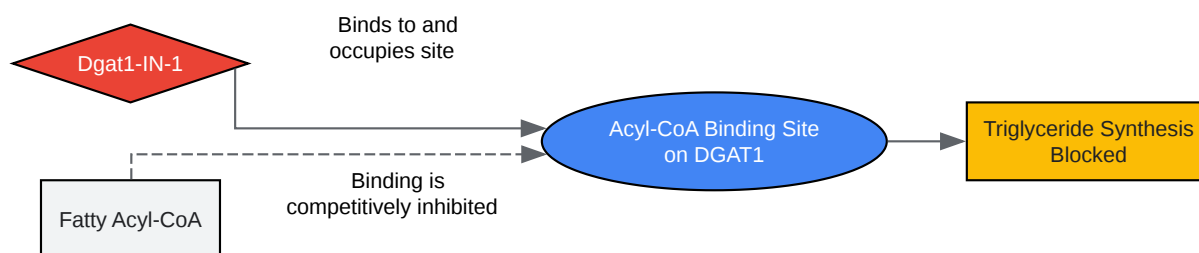
## Visualizations

The following diagrams illustrate the DGAT1 enzymatic reaction and the mechanism of inhibition by **Dgat1-IN-1**.



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Caption: The enzymatic reaction catalyzed by DGAT1.



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Caption: Competitive inhibition of DGAT1 by **Dgat1-IN-1**.

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